molecular formula C16H21F3N2O3 B1405391 (3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester CAS No. 641571-04-2

(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B1405391
Key on ui cas rn: 641571-04-2
M. Wt: 346.34 g/mol
InChI Key: DFHYJPKAONCYDI-UHFFFAOYSA-N
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Patent
US07169791B2

Procedure details

Utilising the procedure described in Example 90c, but employing [3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 94a) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as oil. 1H-NMR (400 MHz, DMSO-d6): 2.20 (s, 3H), 2.42 (m, 4H), 3.07 (m, 4H), 3.32 (br s, 2H), 5.34 (s, 1H) and 6.31 (s, 2H).
Name
[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([NH:18]C(=O)OC(C)(C)C)[CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=2)[CH2:4][CH2:3]1.N1(C2C=C(NC(=O)OC(C)(C)C)C=C(C(F)(F)F)C=2)CCOCC1>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:9]=[C:10]([NH2:18])[CH:11]=[C:12]([C:14]([F:17])([F:15])[F:16])[CH:13]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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